molecular formula C10H16O3 B2619334 8-(Methoxymethylene)-1,4-dioxaspiro[4.5]decane CAS No. 96184-80-4

8-(Methoxymethylene)-1,4-dioxaspiro[4.5]decane

Cat. No.: B2619334
CAS No.: 96184-80-4
M. Wt: 184.235
InChI Key: YTYSCBUQUHCGOL-UHFFFAOYSA-N
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Description

8-(Methoxymethylene)-1,4-dioxaspiro[4.5]decane is an organic compound with the molecular formula C10H16O3. It is a spiro compound, characterized by a unique structure where two rings are connected through a single carbon atom.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-(Methoxymethylene)-1,4-dioxaspiro[4.5]decane typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the reaction of a methoxymethylene precursor with a dioxaspiro compound. The reaction conditions often include the use of a solvent such as dichloromethane and a catalyst like p-toluenesulfonic acid. The reaction is carried out at room temperature and monitored using techniques such as thin-layer chromatography to ensure completion .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to control reaction parameters. The use of high-purity reagents and solvents is crucial to minimize impurities and ensure the quality of the final product .

Chemical Reactions Analysis

Types of Reactions

8-(Methoxymethylene)-1,4-dioxaspiro[4.5]decane undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes .

Scientific Research Applications

8-(Methoxymethylene)-1,4-dioxaspiro[4.5]decane has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules. Its unique spiro structure makes it valuable in the development of new materials and catalysts.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties. Studies have shown that derivatives of this compound can inhibit the growth of certain bacteria and cancer cells.

    Medicine: Explored for its potential use in drug development. Its ability to interact with biological targets makes it a candidate for the design of new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and polymers.

Mechanism of Action

The mechanism of action of 8-(Methoxymethylene)-1,4-dioxaspiro[4.5]decane involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, altering their activity and leading to various biological effects. For example, it may inhibit enzyme activity by binding to the active site, preventing substrate access. The pathways involved in its action include signal transduction and metabolic pathways .

Comparison with Similar Compounds

Similar Compounds

    1,4-Dioxa-8-azaspiro[4.5]decane: Similar spiro structure but contains a nitrogen atom, leading to different reactivity and applications.

    8-Oxa-2-azaspiro[4.5]decane: Contains an oxygen and nitrogen atom, used in the synthesis of biologically active compounds.

    1-Methyl-8-phenyl-1,3-diazaspiro[4.5]decane-2,4-dione: Contains additional functional groups, leading to unique biological activities.

Uniqueness

8-(Methoxymethylene)-1,4-dioxaspiro[4.5]decane is unique due to its methoxymethylene group, which imparts distinct chemical properties. This group enhances its reactivity and potential for forming various derivatives. Additionally, its spiro structure provides rigidity and stability, making it valuable in applications requiring robust compounds .

Properties

IUPAC Name

8-(methoxymethylidene)-1,4-dioxaspiro[4.5]decane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16O3/c1-11-8-9-2-4-10(5-3-9)12-6-7-13-10/h8H,2-7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YTYSCBUQUHCGOL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC=C1CCC2(CC1)OCCO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

184.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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